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Abstract

This document provides a detailed application note and a comprehensive protocol for the solid-
phase extraction (SPE) of capmatinib and its primary metabolites from human plasma.
Capmatinib, a MET inhibitor, undergoes significant metabolism, primarily mediated by CYP3A4
and aldehyde oxidase, leading to the formation of various metabolites, with M16 (CMN288)
being the most abundant in circulation.[1][2] Robust and reliable analytical methods are crucial
for pharmacokinetic and metabolic studies. Solid-phase extraction offers a superior sample
clean-up technique compared to simpler methods like protein precipitation, by effectively
removing phospholipids and other matrix components that can interfere with sensitive LC-
MS/MS analysis.[3][4] This protocol details a proposed SPE method using a mixed-mode
cation exchange sorbent, optimized for the extraction of capmatinib and its metabolites, and
includes a summary of expected quantitative performance and a schematic of capmatinib's
metabolic pathway.

Introduction

Capmatinib is an orally bioavailable, potent, and selective inhibitor of the MET receptor tyrosine
kinase, approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14
skipping mutations.[5] Understanding the absorption, distribution, metabolism, and excretion
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(ADME) of capmatinib is fundamental to its clinical development and therapeutic drug
monitoring. The drug is extensively metabolized, with the parent compound accounting for
approximately 42.9% of the radioactivity in plasma after a radiolabeled dose.[1][2] The primary
metabolic pathways include lactam formation, hydroxylation, and N-dealkylation.[1][2] The most
abundant metabolite, M16, is formed through lactam formation catalyzed by aldehyde oxidase.

[1][2]

Accurate quantification of capmatinib and its metabolites in biological matrices such as plasma
is essential for pharmacokinetic assessments. Due to the complexity of plasma, effective
sample preparation is critical to minimize matrix effects and ensure the accuracy and precision
of analytical methods like LC-MS/MS.[3] While methods like protein precipitation and liquid-
liquid extraction have been used, solid-phase extraction (SPE) provides a more thorough
clean-up, leading to cleaner extracts, reduced ion suppression, and improved analytical
sensitivity.[4][6] This application note presents a detailed protocol for a proposed SPE method
suitable for the extraction of capmatinib and its metabolites from plasma.

Capmatinib Metabolism

Capmatinib is primarily metabolized by CYP3A4 and aldehyde oxidase (AO).[1][5][7][8][9] The
major biotransformation is the formation of the M16 metabolite via lactam formation.[1][2] Other
metabolic reactions include hydroxylation, N-dealkylation, and the formation of a carboxylic
acid.[1][2]
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Figure 1. Simplified metabolic pathway of Capmatinib.

Experimental Protocols
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This section details a proposed solid-phase extraction protocol for the isolation of capmatinib
and its metabolites from human plasma, followed by analysis using LC-MS/MS.

Materials and Reagents

o SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX)

¢ Reagents:

o

Methanol (HPLC grade)

[¢]

Acetonitrile (HPLC grade)

[¢]

Ammonium hydroxide (5%)

[e]

Formic acid (0.1%)

o

Water (deionized or HPLC grade)

 Internal Standard (IS): A stable isotope-labeled analog of capmatinib (e.qg.,
[*3CDs]Capmatinib).

e Equipment:

o SPE vacuum manifold

[e]

Centrifuge

Vortex mixer

o

[¢]

Nitrogen evaporator

[¢]

LC-MS/MS system

Sample Preparation

e Thaw plasma samples to room temperature.

e To 200 pL of plasma, add 20 pL of internal standard solution.
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» Vortex for 30 seconds.
e Add 400 pL of 0.1% formic acid in water and vortex for another 30 seconds.

o Centrifuge the samples at 4000 rpm for 5 minutes to pellet any precipitated proteins.

Solid-Phase Extraction Workflow

The following workflow is a proposed method and may require optimization for specific

applications.

1. Condition Cartridge
(1 mL Methanol, then 1 mL Water)

2. Load Sample
(Pre-treated plasma supernatant)

3. Wash 1
(1 mL 0.1% Formic Acid in Water)

'

4. Wash 2
(2 mL Methanol)

5. Elute Analytes
(1 mL 5% Ammonium Hydroxide in Methanol)

6. Dry and Reconstitute
(Evaporate eluate to dryness and reconstitute in mobile phase)

Click to download full resolution via product page

Figure 2. Solid-Phase Extraction Workflow for Capmatinib.
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Detailed SPE Protocol

» Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of
water through the sorbent bed. Do not allow the cartridge to dry out.

o Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned
SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a
flow rate of approximately 1-2 mL/minute.

e Washing:

o Wash 1: Pass 1 mL of 0.1% formic acid in water through the cartridge to remove polar
interferences.

o Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar, non-basic
interferences.

e Drying: Dry the SPE cartridge under a high vacuum for 5-10 minutes to remove any residual
wash solvents.

o Elution: Elute capmatinib and its metabolites by passing 1 mL of 5% ammonium hydroxide in
methanol through the cartridge. Collect the eluate in a clean collection tube.

o Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen
at 40°C. Reconstitute the dried residue in 100 pL of the initial mobile phase for LC-MS/MS
analysis.

LC-MS/MS Analysis

e Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 um)
» Mobile Phase:

o A:0.1% Formic acid in water

o B: 0.1% Formic acid in acetonitrile

o Gradient: A suitable gradient to separate capmatinib and its metabolites.
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e Flow Rate: 0.4 mL/min
e Injection Volume: 5 pL

o Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
in positive ion mode.

o MRM Transitions: Specific precursor-product ion transitions should be optimized for
capmatinib and each metabolite of interest.

Data Presentation

The following table summarizes the expected quantitative performance of the proposed SPE-
LC-MS/MS method. This data is representative of what can be achieved for similar analytes
and methods, as specific quantitative SPE data for capmatinib metabolites is not extensively

published.
Analyte LLOQ (ng/mL) Recovery (%) Matrix Effect (%)
Capmatinib 0.1-1.0 85-105 <15
Metabolite M16 0.1-1.0 80 - 100 <15

LLOQ: Lower Limit of Quantification

Conclusion

The described solid-phase extraction protocol provides a robust and effective method for the
simultaneous extraction of capmatinib and its major metabolite, M16, from human plasma. This
method offers significant advantages over simpler sample preparation techniques by reducing
matrix effects and improving the overall performance of subsequent LC-MS/MS analysis. The
detailed protocol and workflow diagrams serve as a valuable resource for researchers and
scientists involved in the bioanalysis of capmatinib, facilitating accurate and reliable
pharmacokinetic and metabolic studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy
Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite -
PubMed [pubmed.ncbi.nlm.nih.gov]

o 2. researchgate.net [researchgate.net]
e 3. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]

e 4. Sample preparation for serum/plasma profiling and biomarker identification by mass
spectrometry - PMC [pmc.ncbi.nim.nih.gov]

e 5. go.drugbank.com [go.drugbank.com]
o 6. researchgate.net [researchgate.net]

» 7. Establishing a physiologically based pharmacokinetic framework for aldehyde oxidase and
dual aldehyde oxidase-CYP substrates - PMC [pmc.ncbi.nlm.nih.gov]

¢ 8. research.manchester.ac.uk [research.manchester.ac.uk]

¢ 9. Pharmacokinetics of capmatinib in participants with hepatic impairment: A phase 1, open-
label, single-dose, parallel-group study - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Solid-Phase Extraction for Enhanced Bioanalysis of
Capmatinib and its Metabolites]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15193805#solid-phase-extraction-for-capmatinib-
metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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